3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .
Biochemical Pathways
The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.
Pharmacokinetics
Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .
Result of Action
The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Biochemical Analysis
Biochemical Properties
The 3,5-dimethylisoxazole moiety in 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been identified as a novel acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains . This suggests that the compound may interact with various enzymes and proteins, particularly those involved in epigenetic regulation .
Cellular Effects
In terms of cellular effects, derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines . For instance, compound DDT26, a derivative of this compound, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Properties
IUPAC Name |
6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLQKLSTBJBJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.